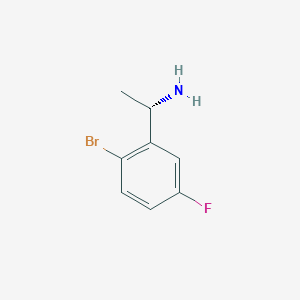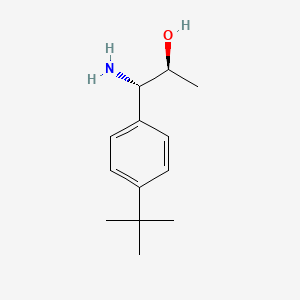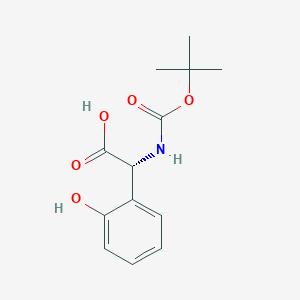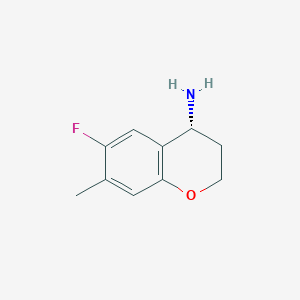
(S)-1-(2-Bromo-5-fluorophenyl)ethan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-1-(2-Bromo-5-fluorophenyl)ethan-1-amine is a chiral amine compound characterized by the presence of bromine and fluorine atoms on a phenyl ring. This compound is of interest in various fields of chemistry and pharmacology due to its potential biological activity and its role as an intermediate in the synthesis of more complex molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(2-Bromo-5-fluorophenyl)ethan-1-amine typically involves the following steps:
Fluorination: The fluorine atom can be introduced using a fluorinating agent like Selectfluor or through nucleophilic aromatic substitution.
Chiral Amine Formation: The chiral amine can be synthesized using chiral catalysts or chiral auxiliaries to ensure the desired stereochemistry.
Industrial Production Methods
Industrial production methods for this compound would likely involve scalable versions of the laboratory synthesis methods, with optimizations for yield, purity, and cost-effectiveness. This might include continuous flow reactions and the use of industrial-scale reactors.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-1-(2-Bromo-5-fluorophenyl)ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form imines or nitriles.
Reduction: The compound can be reduced to form the corresponding amine or other reduced products.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are common.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield imines, while substitution could result in various functionalized derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: As a probe or ligand in biochemical studies.
Medicine: Potentially as a precursor to pharmaceutical compounds.
Industry: In the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (S)-1-(2-Bromo-5-fluorophenyl)ethan-1-amine would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, influencing biochemical pathways. The exact molecular targets and pathways would require detailed study.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (S)-1-(2-Bromo-4-fluorophenyl)ethan-1-amine
- (S)-1-(2-Bromo-5-chlorophenyl)ethan-1-amine
- (S)-1-(2-Bromo-5-methylphenyl)ethan-1-amine
Uniqueness
(S)-1-(2-Bromo-5-fluorophenyl)ethan-1-amine is unique due to the specific positioning of the bromine and fluorine atoms, which can influence its reactivity and biological activity compared to other similar compounds.
Eigenschaften
Molekularformel |
C8H9BrFN |
|---|---|
Molekulargewicht |
218.07 g/mol |
IUPAC-Name |
(1S)-1-(2-bromo-5-fluorophenyl)ethanamine |
InChI |
InChI=1S/C8H9BrFN/c1-5(11)7-4-6(10)2-3-8(7)9/h2-5H,11H2,1H3/t5-/m0/s1 |
InChI-Schlüssel |
CQRICPAZGLNNEM-YFKPBYRVSA-N |
Isomerische SMILES |
C[C@@H](C1=C(C=CC(=C1)F)Br)N |
Kanonische SMILES |
CC(C1=C(C=CC(=C1)F)Br)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Amino-1-[2-chloro-5-(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B13056481.png)


![(2,4-dichlorophenyl){1-[2-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-yl}methanone](/img/structure/B13056513.png)
![N-[4-(trifluoromethoxy)phenyl]-1-[(E,Z)-N'-{[4-(trifluoromethyl)phenyl]amino}-N-{[4-(trifluoromethyl)phenyl]imino}carbamimidoyl]formamide](/img/structure/B13056520.png)
![(Z)-3-hydroxy-2-[(6-methoxypyridin-3-yl)iminomethyl]-N-phenylbut-2-enamide](/img/structure/B13056521.png)
![1,1-Dioxido-2,3-dihydro-4H-thieno[2,3-b]thiopyran-4-yl butyrate](/img/structure/B13056525.png)
![methyl3-{2-[N'-methyl(4-fluorophenyl)hydrazinesulfonyl]acetamido}thiophene-2-carboxylate](/img/structure/B13056530.png)
![5-Cyclopropyl-3-iodo-1H-pyrazolo[4,3-B]pyridine](/img/structure/B13056534.png)
![4,4,4-trifluoro-3-oxo-N-[4-(trifluoromethyl)phenyl]-2-{(Z)-2-[4-(trifluoromethyl)phenyl]hydrazono}butanamide](/img/structure/B13056539.png)

![6-Methyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-C]pyridine](/img/structure/B13056546.png)
![4-chloro-N-[(7E)-7-ethoxyimino-5,5-dimethyl-4,6-dihydro-1,3-benzothiazol-2-yl]benzamide](/img/structure/B13056553.png)
![1,1-Dioxido-2,3-dihydro-4H-thieno[2,3-b]thiopyran-4-yl pivalate](/img/structure/B13056563.png)
